(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Description
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral brominated tetrahydronaphthol derivative characterized by a hydroxyl group at the 1-position of a partially hydrogenated naphthalene ring and a bromine substituent at the 7-position. It is structurally related to phenolic compounds, where the hydroxyl group contributes to hydrogen-bonding capacity and solubility in polar solvents . The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, influencing its reactivity and pharmacokinetic profile.
Properties
IUPAC Name |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVUISODQKZWFM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Tetrahydronaphthalene Derivatives
- Starting Material: 1,2,3,4-tetrahydronaphthalene or related derivatives
- Reaction: Electrophilic aromatic substitution to introduce bromine at the 7-position
- Conditions: Controlled temperature and reaction time to avoid over-bromination or side reactions
- Notes: Precise control is essential to maintain regioselectivity and prevent polybromination.
Catalytic Hydrogenation and Reduction
- Hydrogenation: Aromatic rings of bromonaphthalene derivatives can be selectively hydrogenated to the tetrahydro form using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature. This step saturates the ring system while preserving the bromine substituent.
- Reduction of Ketones: 7-Bromo-1-tetralone, an intermediate ketone, can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol. This step introduces the hydroxyl group at position 1.
Enantioselective Synthesis and Resolution
- Enantioselective synthesis of the (1R) isomer can be achieved through enzymatic resolution methods following chemical synthesis. For example, Candida antarctica lipase A (CAL-A) has been used for enantioselective acylation of related tertiary alcohols, yielding high enantiomeric excess (>90% ee).
- Enzymatic resolution or chiral chromatography techniques are employed to isolate the desired (1R) enantiomer from racemic mixtures.
Azide Intermediate and Reduction to Amine (Related Synthetic Route)
- An advanced synthetic route involves conversion of (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol to an azide intermediate using diphenylphosphorylazide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at low temperature, followed by reduction with lithium aluminum hydride (LiAlH4) in dry THF to yield the corresponding amine hydrochloride salt.
- This method achieves a 66.3% yield with high enantiomeric purity (96:4 enantiomer ratio) as confirmed by chiral HPLC.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
- The enantioselective synthesis of this compound is enhanced by combining catalytic hydrogenation with enzymatic resolution, allowing for scalable production with high stereochemical control.
- Control of bromination conditions is critical to prevent unwanted side reactions such as over-bromination or elimination of the hydroxyl group, which can lead to dihydronaphthalene byproducts.
- The azide intermediate route provides a valuable synthetic handle for further functionalization and derivatization of the tetrahydronaphthalene scaffold, useful in medicinal chemistry applications.
- Analytical chiral HPLC remains the standard for assessing enantiomeric purity in these syntheses, with Daicel Crownpak (-) columns commonly employed.
- The hydroxyl group in this compound facilitates hydrogen bonding interactions, which are significant in its biological activity and potential receptor binding.
Scientific Research Applications
Chemistry: (1R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Biological Activity
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated naphthalene derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features and the presence of a hydroxyl group which may influence its interaction with biological targets.
- Chemical Formula : C10H11BrO
- Molecular Weight : 227.09774 g/mol
- IUPAC Name : this compound
- SMILES : OC1CCCc2ccc(Br)cc12
Synthesis Overview
The synthesis of this compound typically involves:
- Bromination : Introduction of a bromine atom at the seventh position of 1,2,3,4-tetrahydronaphthalene using bromine in the presence of a catalyst.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) are used to refine the product.
- Hydroxylation : The final step involves hydroxylation to introduce the hydroxyl group at the first position using agents such as osmium tetroxide or potassium permanganate .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated naphthalene derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the hydroxyl group is believed to enhance these properties by facilitating hydrogen bonding with microbial cell membranes.
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been assessed in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapies .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound might act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
- Modulation of Signaling Pathways : It may influence pathways related to cell survival and proliferation.
Case Studies and Research Findings
Q & A
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., serotonin receptors). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the bromine .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity to prioritize synthetic targets.
- MD Simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic Research Focus
- Storage : Keep under inert atmosphere (Ar/N₂) at 2–8°C to avoid oxidation of the hydroxyl group.
- Solubility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
- Handling : Protect from light to prevent radical bromine dissociation, which can lead to dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
